

A Comparative Analysis of 3-Methyladipic Acid Profiles in Animal Models and Humans

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Compound of Interest

Compound Name: **3-Methyladipic acid**

Cat. No.: **B11946464**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **3-Methyladipic acid** (3-MAA) profiles in humans and commonly used animal models. 3-MAA, a dicarboxylic acid, is a metabolite of phytanic acid, a branched-chain fatty acid obtained from the diet. Elevated levels of 3-MAA are a key biomarker for certain metabolic disorders, most notably Adult Refsum Disease (ARD). Understanding the comparative profiles of this metabolite across species is crucial for preclinical research and the development of therapeutic interventions.

Quantitative Data on 3-Methyladipic Acid Levels

The following table summarizes the available quantitative data for **3-Methyladipic acid** in urine and plasma of humans and various animal models. It is important to note that data for healthy, baseline levels of 3-MAA in animal models is sparse in the currently available literature.

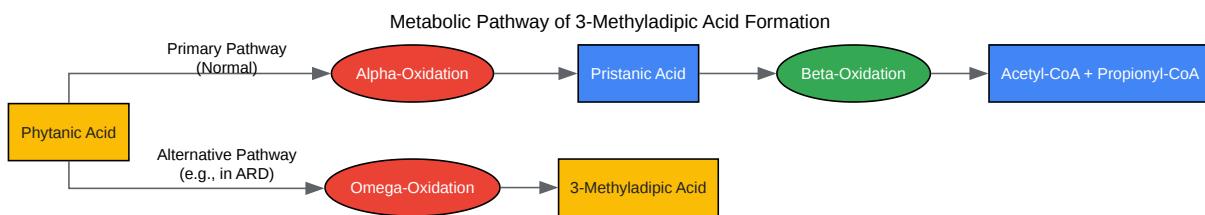
Species	Condition	Matrix	3-Methyladipic Acid Concentration	Reference
Human	Healthy (Pediatric, North Indian)	Urine	Not explicitly quantified, but identified as a normal constituent.	[1]
Human	Healthy (Adult)	Urine	3.4 mg/g creatinine	[2]
Human	Adult Refsum Disease (ARD)	Urine	Significantly elevated; capacity of ω -oxidation pathway is 6.9 (2.8–19.4) mg/day.[3]	[3]
Human	Heterozygotes for ARD	Urine	5.2 mg/g creatinine	[2]
Mouse (C57BL/6)	Healthy / High-Fat Diet	Urine	Identified in metabolomic profiles, but specific concentrations not provided.[4]	[4]
Rat (Sprague-Dawley)	Healthy	Urine	Identified as a normal urinary constituent, but quantitative data is not specified. [5]	[5]

Non-human Primate	Healthy / Metabolic Disease Model	Plasma / Urine	Included in global metabolomic profiles, but individual concentrations are not reported. [6] [7]
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Note: The lack of specific quantitative data for 3-MAA in healthy animal models in the reviewed literature highlights a significant data gap. Most animal studies are broad metabolomic screens where individual metabolite concentrations are not always reported.

Metabolic Pathway of 3-Methyladipic Acid Formation

3-Methyladipic acid is not a direct dietary component but is rather a product of the metabolic breakdown of phytanic acid. In healthy individuals, the primary pathway for phytanic acid degradation is alpha-oxidation. However, when this pathway is deficient, as in Adult Refsum Disease, an alternative pathway, omega (ω)-oxidation, becomes more prominent, leading to the formation and subsequent excretion of 3-MAA.



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Metabolic fate of phytanic acid.

Experimental Protocols

The quantification of **3-Methyladipic acid** in biological matrices typically involves chromatographic separation followed by mass spectrometric detection. Below are generalized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Urinary Organic Acid Analysis by GC-MS

This method is widely used for screening for inborn errors of metabolism.

- Sample Preparation:
 - An internal standard (e.g., pentadecanoic acid) is added to a defined volume of urine (often normalized to creatinine concentration).
 - For the analysis of keto-acids, a derivatization step with hydroxylamine hydrochloride is performed to form oxime derivatives.
 - The urine sample is acidified (e.g., with HCl).
 - Organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.
 - The organic extract is evaporated to dryness under a stream of nitrogen.
 - The dried residue is derivatized to increase volatility. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in a solvent like pyridine.
- GC-MS Analysis:
 - Gas Chromatograph: An Agilent GC system (or equivalent) is typically used.
 - Column: A capillary column such as a HP-5MS (30 m x 0.25 mm x 0.25 μ m) is commonly employed.[\[1\]](#)
 - Carrier Gas: Helium is used as the carrier gas.[\[1\]](#)

- Temperature Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 50-70°C) to a high final temperature (e.g., 280-300°C) to separate the various organic acids.
- Mass Spectrometer: A mass selective detector is used for detection.
- Ionization Mode: Electron Impact (EI) ionization is standard.
- Data Acquisition: The mass spectrometer is operated in full scan mode to identify a wide range of compounds, or in selected ion monitoring (SIM) mode for targeted quantification.

Dicarboxylic Acid Analysis in Plasma by LC-MS/MS

This method offers high sensitivity and specificity for targeted quantification.

- Sample Preparation:

- An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the plasma sample.
- Proteins are precipitated by adding a solvent like methanol or acetonitrile, followed by centrifugation.
- The supernatant is collected.
- For enhanced sensitivity, derivatization can be performed. One method involves esterification with butanolic HCl to form dibutyl esters. Another approach uses charge-reversal derivatization agents.
- The derivatized sample is dried and reconstituted in the mobile phase.

- LC-MS/MS Analysis:

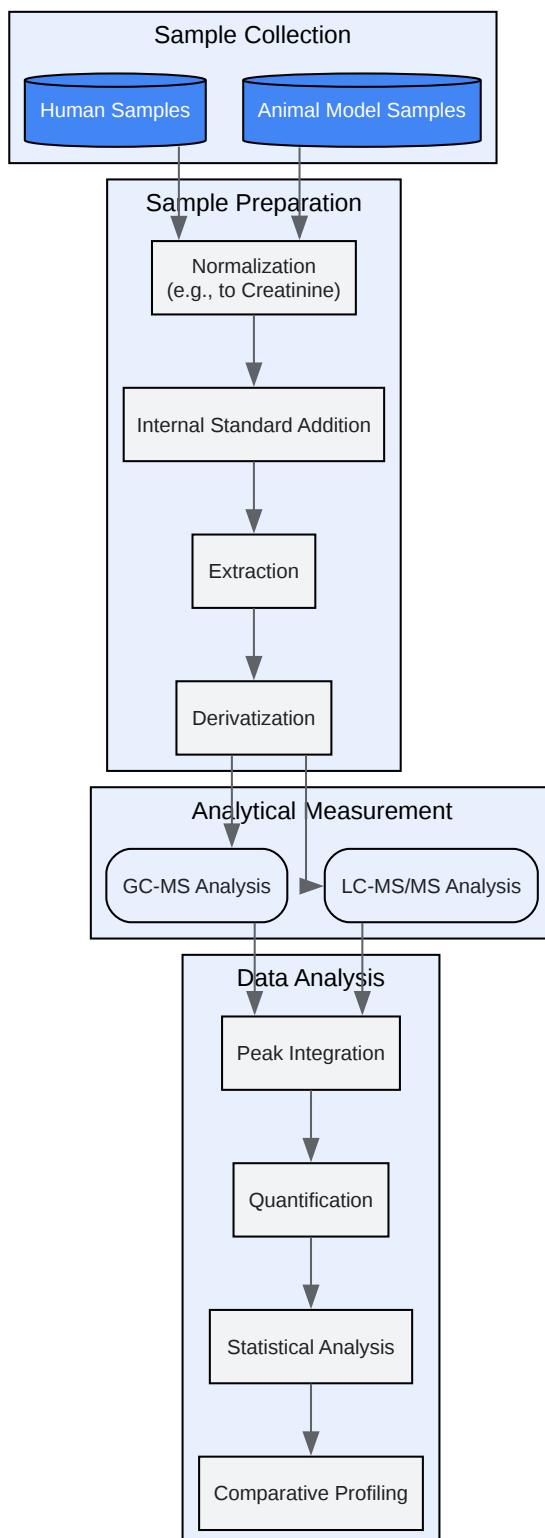
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
- Column: A reverse-phase column (e.g., C18) is commonly used for separation.

- Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid and ammonium formate) and an organic phase (e.g., acetonitrile or methanol with formic acid and ammonium formate) is typically employed.
- Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.
- Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is common, depending on the derivatization and analyte.
- Data Acquisition: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of **3-Methyladipic acid** in biological samples from different species.

Comparative Analysis Workflow for 3-Methyladipic Acid

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